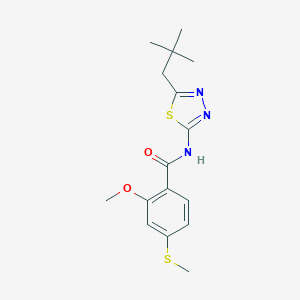![molecular formula C25H21ClFN3O B216330 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential use in medicinal chemistry due to its unique structure and properties.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
Biochemical and Physiological Effects:
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have neuroprotective and anti-inflammatory effects. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. Additionally, it has potential therapeutic applications for various diseases. However, one of the main limitations of using this compound in lab experiments is its complex structure, which can make it difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for research on 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one. One potential direction is to study its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanisms of action in more detail, particularly its effects on neurotransmitter systems in the brain. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to make it more readily available for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves the reaction of 4-(4-fluorophenyl)piperazine with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a wide range of biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Nombre del producto |
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one |
|---|---|
Fórmula molecular |
C25H21ClFN3O |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H21ClFN3O/c26-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)24(25(31)28-22)30-14-12-29(13-15-30)20-9-7-19(27)8-10-20/h1-11,16H,12-15H2,(H,28,31) |
Clave InChI |
JICAYRDSQVUXPR-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)N=C3O)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)